imidazol-1-yl(trimethyl)silane;pyridine
Description
Historical Trajectories and Development of Silylating Agents in Organic Synthesis
The practice of silylation is fundamentally linked to the concept of protecting groups in organic synthesis. carlroth.com In the early stages of synthetic chemistry, chemists would select standard derivatives known to be stable to subsequent reaction conditions to temporarily block a reactive site. carlroth.com As the complexity of synthetic targets grew, so did the need for a more diverse and reliable arsenal (B13267) of protecting groups. carlroth.com Silylating agents emerged to meet this demand, offering a way to reversibly mask active hydrogen atoms in functional groups such as alcohols, amines, carboxylic acids, and thiols. google.commdpi.com
The introduction of a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, can increase the volatility and thermal stability of a compound, making it more amenable to analysis by techniques like gas chromatography. google.com Early silylating agents included simple halosilanes like trimethylchlorosilane. These reagents required the presence of a base to neutralize the hydrogen halide byproduct, which led to the inclusion of amines like pyridine (B92270) in reaction mixtures. avantorsciences.com
Over time, the field has evolved significantly, leading to the development of a wide array of silylating agents with varying degrees of reactivity and selectivity. researchgate.net Reagents such as hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)acetamide (BSA) were developed to offer different reactivity profiles and byproducts. google.comnih.gov This expansion provided chemists with a sophisticated toolkit, allowing for the selective protection of one functional group in the presence of others—a critical capability in the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of silylating agents represents a continuous effort to refine the tools of organic synthesis, aiming for greater efficiency, selectivity, and milder reaction conditions.
Foundational Significance of Imidazole (B134444) and Silane (B1218182) Moieties in Reagent Design
The effectiveness of the imidazol-1-yl(trimethyl)silane and pyridine system is rooted in the intrinsic chemical properties of its core components: the imidazole and silane moieties.
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. psu.edu Its unique structure imparts a combination of valuable properties for reagent design. Imidazole is basic and can act as a proton acceptor. uni-muenchen.de It is also an excellent nucleophile, a property that is central to its role in catalysis. researchgate.net Furthermore, the imidazole ring can participate in hydrogen bonding, which can influence the substrate's reactivity. psu.edu In the context of silylation, the imidazole moiety serves multiple functions. It can act as a catalyst and as a leaving group, facilitating the transfer of the silyl group to the substrate. researchgate.net Its derivatives are found in a vast range of biologically active molecules and are used as building blocks in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.comcolostate.edu
Silane moieties, particularly organosilicon compounds, are fundamental to the design of silylating agents. avantorsciences.com Silicon's position in the periodic table, just below carbon, gives it similar bonding characteristics, yet with important differences. The silicon atom is larger and less electronegative than carbon, making the Si-X bond (where X is a heteroatom) polarized and susceptible to nucleophilic attack at the silicon center. Silanes can also form hypervalent species, expanding their coordination sphere beyond the typical four bonds, which is a key aspect of their reactivity. In reagent design, silanes are utilized as versatile coupling agents that can bridge organic and inorganic materials. The choice of substituents on the silicon atom allows for the fine-tuning of the silylating agent's steric bulk and reactivity, enabling chemists to achieve high levels of selectivity in their transformations.
The combination of the nucleophilic and catalytic properties of the imidazole ring with the electrophilic nature and tunable reactivity of the silane center provides a powerful basis for the design of effective silylating reagents.
Overview of Imidazol-1-yl(trimethyl)silane and Pyridine as a Synergistic System in Chemical Transformations
Imidazol-1-yl(trimethyl)silane, also known as N-(trimethylsilyl)imidazole (TMSI), is recognized as a particularly potent silylating agent, especially for hydroxyl groups. uni-muenchen.de It reacts efficiently with both unhindered and sterically hindered alcohols, as well as carboxylic acids. The synergy with pyridine further enhances its utility, creating a versatile and widely used reagent system in organic synthesis and analytical chemistry.
Pyridine's primary role in this system is often as a solvent and an acid scavenger. In reactions involving organochlorosilanes, for example, pyridine effectively neutralizes the hydrochloric acid (HCl) generated, driving the reaction to completion. Its ability to act as a base is crucial for facilitating the deprotonation of the substrate, thereby increasing its nucleophilicity towards the silicon center.
The combination of imidazol-1-yl(trimethyl)silane and pyridine is particularly valuable for the derivatization of sensitive or challenging substrates. For instance, this mixture is effective for derivatizing wet sugar samples, as TMSI can silylate hydroxyl groups even in the presence of small amounts of water. It is also a preferred reagent for the silylation of hindered hydroxyl groups found in complex molecules like steroids. A key advantage of TMSI is its high chemoselectivity; it readily reacts with hydroxyl groups but does not react with amines or amides, allowing for the selective derivatization of polyfunctional molecules.
The mechanism of amine-assisted silylation is thought to involve the amine acting not just as a simple proton acceptor, but as an active participant in the reaction. sigmaaldrich.com One proposed mechanism involves the pre-equilibrium quaternization of the amine by the electrophilic silane, forming a more reactive silylating species. sigmaaldrich.com Another possibility is the formation of a five-coordinate silicon intermediate. sigmaaldrich.com Regardless of the precise pathway, it is clear that the amine is intimately involved in facilitating the silyl transfer. sigmaaldrich.com
The following table summarizes some of the key applications of the imidazol-1-yl(trimethyl)silane and pyridine system, highlighting its broad utility in chemical analysis and synthesis.
| Substrate Class | Application | Key Advantages of the System |
|---|---|---|
| Sugars and Carbohydrates | Derivatization for Gas Chromatography (GC) analysis | Effective in the presence of moisture. |
| Steroids and Hormones | Silylation of hindered hydroxyl groups for GC analysis. | High reactivity towards sterically hindered alcohols. |
| Alcohols and Phenols | General protection of hydroxyl groups in organic synthesis. psu.edu | Mild reaction conditions and high yields. |
| Carboxylic Acids | Derivatization for GC analysis. | Smooth and rapid reaction. |
| Nucleotides | Silylation for analytical purposes. psu.edu | Enables analysis of complex biomolecules. psu.edu |
Structure
2D Structure
Properties
IUPAC Name |
imidazol-1-yl(trimethyl)silane;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKFOIOKNIZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627146 | |
| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8077-35-8 | |
| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Silylation Reactions Involving Imidazol 1 Yl Trimethyl Silane and Pyridine
Theoretical Postulations for Amine-Assisted Silylation Mechanisms
The role of amines, such as pyridine (B92270), in silylation reactions is multifaceted and has been the subject of considerable mechanistic study. Three primary mechanisms are often postulated to explain the facilitating effect of amines in these transformations. psu.edu These theories are not mutually exclusive and may be operative under different reaction conditions. The proposed pathways include the amine acting as a simple proton acceptor, the formation of a quaternized aminosilane (B1250345) intermediate, or the involvement of a five-coordinate silyl (B83357) species. psu.edu
The most straightforward hypothesis for the role of pyridine in silylation is that it functions as a proton acceptor. psu.edu In the silylation of an alcohol (ROH) with a silylating agent, a proton is liberated. According to Le Châtelier's principle, the removal of this proton by a base shifts the reaction equilibrium toward the formation of the silylated product (ROSiMe₃). psu.edu Pyridine, as a moderately effective base, can fulfill this role, as depicted in the general equilibrium below.
ROH + Me₃Si-Im + C₅H₅N ⇌ ROSiMe₃ + [C₅H₅NH]⁺[Im]⁻
While this proton-acceptor model is the simplest explanation, substantial evidence suggests that the amine's role is often more complex and intimate than just driving the equilibrium. psu.edu For instance, studies have shown that the catalytic efficiency of an amine is not always directly related to its basicity (pKₐ), indicating other factors are at play. psu.edu
A second, widely supported mechanism involves the pre-equilibrium quaternization of the amine by the electrophilic silylating agent. psu.edu In this model, pyridine attacks the silicon center of the silylating agent, displacing the imidazole (B134444) group to form a highly reactive N-trimethylsilylpyridinium salt. This quaternized intermediate is a much more potent silylating agent than the parent imidazol-1-yl(trimethyl)silane. The alcohol then attacks this activated species in a subsequent, often rate-determining, step. psu.edu
Step 1 (Pre-equilibrium): Me₃Si-Im + C₅H₅N ⇌ [Me₃Si-NC₅H₅]⁺ Im⁻
Step 2 (Silyl Transfer): [Me₃Si-NC₅H₅]⁺ Im⁻ + ROH → ROSiMe₃ + C₅H₅N + HIm
Evidence for such intermediates comes from studies involving highly electrophilic silanes, such as iodo(trimethyl)silane, which have been shown to form ionic adducts with pyridine. psu.edu This mechanism explains why catalytic amounts of highly nucleophilic amines like 4-(N,N-dimethylamino)pyridine (DMAP) can dramatically accelerate silylations, whereas stoichiometric amounts of the less nucleophilic pyridine are often required for a similar effect. psu.edu The formation of a pyridinium (B92312) silyl cation has also been proposed as a key intermediate in the zinc-catalyzed silylation of pyridine itself. acs.orgnih.gov
A third mechanistic hypothesis, which can be kinetically indistinguishable from the quaternization pathway, postulates the formation of a five-coordinate silicon intermediate. psu.edu In this scenario, the amine (pyridine) coordinates to the silicon atom of the silylating agent to form a hypervalent, five-coordinate adduct without full displacement of the leaving group. psu.edursc.org This adduct is more susceptible to nucleophilic attack by the alcohol than the starting four-coordinate silane (B1218182).
Step 1 (Adduct Formation): Me₃Si-Im + C₅H₅N ⇌ [Me₃Si(Im)(NC₅H₅)]
Step 2 (Silyl Transfer): [Me₃Si(Im)(NC₅H₅)] + ROH → ROSiMe₃ + C₅H₅N + HIm
The existence of stable and reactive five-coordinate silicon compounds has been well-established, lending credibility to this hypothesis. nih.govresearchgate.net These species are known to be highly reactive and are considered plausible intermediates in various silicon-based chemical transformations. nih.govresearchgate.net The formation of such an intermediate is thought to lower the activation energy for the subsequent nucleophilic attack by the alcohol.
Kinetic and Stereochemical Analyses of Silyl Transfer Dynamics
Kinetic studies provide deep insights into reaction mechanisms. Reaction progress kinetic analysis of amine-catalyzed silylations has revealed complex dependencies on the concentrations of reactants. rsc.org For instance, in related systems, the reaction has been found to be first-order in the alcohol and the catalyst, but can exhibit a complex, non-integer order greater than one for the silylating agent. rsc.org This suggests a multi-step mechanism where the silylating agent may be involved in both the formation of the active intermediate and in assisting the departure of the leaving group. rsc.org
The rate of silylation is also highly sensitive to the steric environment of the alcohol. A study comparing structurally similar alcohols found that the reaction half-lives varied significantly, with primary alcohols reacting much faster than secondary, which in turn react faster than tertiary alcohols. acs.org
Stereochemical analysis is crucial when chiral centers are involved. In copper-catalyzed hydroamination of vinylsilanes, a related transformation involving silyl groups, it was observed that both (E) and (Z) olefin isomers often yield the same enantiomeric product, although the (E) isomers tend to react faster and with higher enantioselectivity. nih.gov While direct stereochemical studies on pyridine-assisted silylation with imidazol-1-yl(trimethyl)silane are less common, it is generally understood that the silylation of a chiral alcohol proceeds with retention of configuration at the carbinol center, as the C-O bond is not broken during the reaction. researchgate.net
The table below shows kinetic data derived from studies on analogous silylation reactions.
| Reactant Component | Observed Reaction Order | Implication |
|---|---|---|
| Alcohol | First Order | Involved in the rate-determining step. rsc.org |
| Amine Base/Catalyst | First Order | Participates in the formation of the reactive intermediate. rsc.org |
| Silylating Agent | > 1 (Non-integer) | Complex mechanism; may be involved in multiple steps. rsc.org |
Solvent Effects on Reaction Mechanism and Pathway Selectivity
The choice of solvent has a profound impact on the rate and mechanism of silylation reactions. acs.orgresearchgate.net The solvent can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com
Polar, Lewis basic solvents like dimethylformamide (DMF) can dramatically accelerate silylation reactions compared to non-polar solvents like chloroform (B151607) (DCM) or hexane. acs.org This rate enhancement is attributed to the ability of polar solvents to stabilize charged intermediates, such as the quaternized N-silylpyridinium salt or five-coordinate silicon species, thereby lowering the activation energy of the reaction. numberanalytics.com
Conversely, the effect of a nucleophilic catalyst like DMAP is much more pronounced in apolar solvents than in a coordinating solvent like DMF. acs.org This is because in a solvent like DMF, the solvent molecules themselves can coordinate to the silicon center, partially activating it and diminishing the relative advantage provided by an external catalyst. Aprotic solvents are generally required for silylation, with pyridine itself being a preferred choice when a basic solvent that also acts as a proton acceptor is desired. researchgate.net
The following table illustrates the effect of different solvents on the rate of silylation for phenolic compounds. researchgate.net
| Solvent | Relative Reaction Rate | Approximate Time for Completion |
|---|---|---|
| Acetone | Very Fast | Instantaneous researchgate.net |
| Ethyl Acetate | Moderate | ≥ 1 hour researchgate.net |
| Dichloromethane (DCM) | Moderate | ≥ 1 hour researchgate.net |
| Hexane | Slow | > 3 hours researchgate.net |
Applications of Imidazol 1 Yl Trimethyl Silane;pyridine in Advanced Organic Synthesis
Chemoselective Hydroxyl Silylation Strategies
Chemoselective silylation refers to the selective protection of one hydroxyl group in the presence of other reactive functional groups. The TMSIM/pyridine (B92270) system exhibits high chemoselectivity, reacting preferentially with hydroxyl groups over other functionalities such as ketones, enones, epoxides, amines, or carboxylic acids. researchgate.net This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.
Selective Silylation of Alcohols (Primary, Secondary, Tertiary)
The rate and efficiency of silylation of alcohols using imidazol-1-yl(trimethyl)silane are highly dependent on the steric hindrance around the hydroxyl group. This allows for selective protection based on the substitution pattern of the alcohol. doubtnut.com
Primary Alcohols: These are the most reactive towards silylation due to minimal steric crowding, reacting rapidly under mild conditions. unacademy.com
Secondary Alcohols: Silylation of secondary alcohols is slower compared to primary alcohols and may require more forcing conditions. unacademy.com
Tertiary Alcohols: These are the least reactive and often require elevated temperatures or the use of catalysts to achieve efficient silylation. unacademy.comresearchgate.net
This differential reactivity allows for the selective silylation of a primary alcohol in the presence of secondary or tertiary alcohols, a valuable strategy in the synthesis of polyfunctional molecules. doubtnut.comquora.com
Table 1: Reactivity Order of Alcohols towards Silylation
| Alcohol Type | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| Primary (1°) | High | Room temperature, short reaction time |
| Secondary (2°) | Medium | Room temperature to moderate heating |
Application in Carbohydrate and Polyhydroxy Compound Derivatization
Imidazol-1-yl(trimethyl)silane is particularly effective for the silylation of carbohydrates and other polyhydroxy compounds. lookchem.comchemicalbook.com Its high reactivity allows for the exhaustive silylation of all hydroxyl groups, rendering the otherwise polar and non-volatile sugars soluble in organic solvents and amenable to analysis by techniques like gas chromatography. chemicalbook.com
Furthermore, the reaction conditions can be tuned to achieve selective protection. For instance, the addition of catalytic amounts of tetrabutylammonium fluoride (TBAF) to TMSIM promotes the quantitative and chemoselective silylation of alcohols in complex polyols under milder conditions. researchgate.net This method is highly effective even for hindered hydroxyl groups that are unreactive under standard conditions.
Table 2: Silylation of Polyhydroxy Compounds
| Substrate | Reagent System | Key Feature |
|---|---|---|
| Glucose | TMSIM/Pyridine | Per-silylation for GC analysis |
| Steroids | TMSIM | Protection of specific hydroxyl groups lookchem.comchemicalbook.com |
Orthogonal Protection Schemes Employing Imidazol-1-yl(trimethyl)silane
Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a molecule without affecting others. bham.ac.ukwikipedia.org The trimethylsilyl (B98337) (TMS) group, introduced by TMSIM, is a key component of such schemes due to its specific cleavage conditions. nih.gov
TMS ethers are stable under basic and many other reaction conditions but are readily cleaved by acid or fluoride ion sources (e.g., HF or TBAF). thieme-connect.de This allows for selective deprotection of a TMS-protected alcohol while other protecting groups, such as benzyl ethers (cleaved by hydrogenolysis) or acyl groups (cleaved by basic solvolysis), remain intact. nih.govthieme-connect.de This strategy is fundamental in the multi-step synthesis of complex natural products and oligosaccharides. bham.ac.uknih.gov
Table 3: Example of an Orthogonal Protection Scheme
| Protecting Group | Introduction Reagent | Removal Conditions | Orthogonality |
|---|---|---|---|
| Trimethylsilyl (TMS) | Imidazol-1-yl(trimethyl)silane | Acid (e.g., TFA) or Fluoride (e.g., TBAF) | Stable to hydrogenolysis and basic hydrolysis |
| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and fluoride |
Silylation of Other Nucleophilic Centers
While highly effective for hydroxyl groups, the utility of imidazol-1-yl(trimethyl)silane extends to the protection of other nucleophilic centers, including nitrogen and sulfur.
N-Silylation Reactions and Nitrogen-Containing Substrates
Imidazol-1-yl(trimethyl)silane is an effective reagent for the silylation of various nitrogen-containing functional groups. lookchem.comrsc.org It can be used to protect primary and secondary amines, amides, and other N-H bonds. researchgate.netgelest.com A notable feature of TMSIM is its high reactivity towards hydroxyl groups but general lack of reactivity towards aliphatic amine groups, allowing for selective O-silylation in the presence of unprotected amines. chemicalbook.comgelest.com However, it is used for the silylation of N-alkylhydroxylamines and for the protection of intermediate hemiaminals. researchgate.net
Table 4: N-Silylation Applications
| Substrate Type | Example | Product |
|---|---|---|
| Amine | N-Alkylhydroxylamine | O,N-bis(trimethylsilyl)hydroxylamine researchgate.net |
| Hemiaminal | Intermediate in synthesis | N-silylated hemiaminal researchgate.net |
Formation of O-Trimethylsilyl Monothioacetals
Imidazol-1-yl(trimethyl)silane is a key reagent in the preparation of O-trimethylsilyl monothioacetals directly from carbonyl compounds and thiols. researchgate.netchemicalbook.com This transformation is significant as the resulting monothioacetals are useful intermediates in organic synthesis. arizona.edu The reaction proceeds under mild conditions, and the imidazole (B134444) generated in situ acts as a base, which effectively prevents the formation of the dithioacetal byproduct. researchgate.net
Table 5: Formation of O-Trimethylsilyl Monothioacetal
| Reactants | Reagent | Product |
|---|
Catalytic and Reagent Roles in Specialized Transformations
Imidazol-1-yl(trimethyl)silane has been demonstrated to be an effective reagent for the aromatization of the A-ring in steroid systems. chemicalbook.comresearchgate.net This transformation is a crucial step in the synthesis of certain hormonal drugs and other biologically active steroid derivatives. The process often involves the conversion of a steroidal ketone or a related precursor into an aromatic ring. While the precise mechanistic details can be complex and substrate-dependent, the silylating agent likely facilitates the elimination of water or other leaving groups to introduce unsaturation, ultimately leading to the stable aromatic system. The presence of pyridine can assist in this process by acting as a non-nucleophilic base. The ability to carry out 1,2-dehydrogenation is a key step in modifying the biological activity of steroids, often enhancing their therapeutic effects. nih.gov
The imidazole moiety, either as part of the silylating agent or generated in situ, can participate in Michael addition reactions. lookchem.comchemicalbook.com The aza-Michael addition is a significant carbon-nitrogen bond-forming reaction in organic synthesis. researchgate.net Imidazole and its derivatives can act as nucleophiles, adding to α,β-unsaturated carbonyl compounds. researchgate.net While imidazol-1-yl(trimethyl)silane itself is not the primary catalyst, the imidazole generated during its reactions can catalyze or participate in these conjugate additions. nih.govresearchgate.netmdpi.com The use of imidazole and its salts as catalysts for Michael additions has been reported to be an environmentally friendly approach. nih.govresearchgate.netmdpi.com
Imidazol-1-yl(trimethyl)silane is a potent silyl (B83357) donor and can be used as a source of the trimethylsilyl group in trans-silylation reactions. researchgate.net This process involves the transfer of the trimethylsilyl group from the imidazole nitrogen to another nucleophilic atom, such as an oxygen or nitrogen atom of a different molecule. This reactivity is fundamental to its role as a derivatizing agent and in the synthesis of other silylating agents. For instance, it can react with chlorosilanes to produce bis- and tris(imidazol-1-yl)silane compounds, which are themselves useful reagents for the formation of acyl imidazoles from free carboxylic acids. researchgate.net
Derivatization Applications in Analytical Chemistry Research
Imidazol-1-yl(trimethyl)silane, also known by its abbreviation TMSI, is a widely used derivatization agent in gas chromatography/mass spectrometry (GC/MS) analysis. lookchem.comchemicalbook.comphenomenex.com Many organic compounds, particularly those containing polar functional groups like hydroxyls, carboxylic acids, and amines, are not sufficiently volatile or thermally stable for direct GC analysis. phenomenex.comnih.govnbinno.com Derivatization with TMSI replaces the active hydrogen atoms in these functional groups with a non-polar trimethylsilyl (TMS) group. phenomenex.comyoutube.com
This process, known as silylation, increases the volatility and thermal stability of the analytes, making them amenable to GC separation. phenomenex.comyoutube.comnih.gov The resulting TMS derivatives generally produce sharp, symmetrical peaks and characteristic mass spectra, which aids in their identification and quantification. nih.gov TMSI is particularly effective for silylating alcohols, phenols, and carboxylic acids. phenomenex.comgelest.com It is a powerful silylating agent with a high silyl donor ability. lookchem.com The imidazole by-product of the reaction is a good scavenger for the acidic proton that is replaced, driving the reaction to completion. phenomenex.com The choice of solvent, reaction time, and temperature are crucial factors that influence the efficiency of the derivatization process. nbinno.com
Table 2: Functional Groups Derivatized by Imidazol-1-yl(trimethyl)silane for GC/MS Analysis
| Functional Group | Analyte Class | Purpose of Derivatization |
| Hydroxyl (-OH) | Alcohols, Steroids, Sugars | Increase volatility and thermal stability. phenomenex.com |
| Carboxyl (-COOH) | Carboxylic Acids | Increase volatility and prevent peak tailing. phenomenex.com |
| Phenolic Hydroxyl | Phenols | Increase volatility. phenomenex.com |
| Thiol (-SH) | Thiols | Increase volatility. phenomenex.com |
Comparative Analysis of Imidazol 1 Yl Trimethyl Silane;pyridine with Contemporary Silylating Reagents
Comparative Reactivity and Selectivity Profiles Across Substrate Classes
The efficacy of a silylating agent is defined by its reactivity—how readily it reacts with a functional group—and its selectivity—its preference for one functional group over another. The combination of TMSI and pyridine (B92270) exhibits a distinct profile when compared to other common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Reactivity: TMSI is recognized as the most potent silylating agent for hydroxyl (–OH) groups. gcms.cz It reacts swiftly and effectively with a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, which can be challenging for other reagents. gcms.czresearchgate.net The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. gcms.cz Within alcohols and amines, the ease of reaction follows the order primary > secondary > tertiary due to steric hindrance. gcms.cz The pyridine in the mixture acts as a polar solvent that can facilitate the reaction and serves as an acid acceptor, particularly in reactions involving chlorosilanes. gcms.cz
Selectivity: A key feature of imidazole-based silylating systems is their high chemoselectivity. Silylation with reagents like TMSI demonstrates a strong preference for oxygen-containing functional groups (O-silylation) over nitrogen-containing ones (N-silylation). reddit.com This selectivity is rooted in the significant difference in bond strength between the silicon-oxygen (Si-O) bond and the silicon-nitrogen (Si-N) bond, with the Si-O bond being much stronger. reddit.com
Even if N-silylation occurs, the resulting Si-N bond is far more susceptible to hydrolysis than the Si-O bond, allowing for easy cleavage during aqueous workup. reddit.com TMSI is known to not react with amines or amides, making it highly valuable for multi-step derivatization schemes where both hydroxyl and amine groups are present. gcms.cz Research has shown that TMSI can achieve highly chemoselective silylation of complex polyhydroxy compounds, leaving other functional groups like ketones, epoxides, amines, and carboxylic acids untouched. researchgate.net
In contrast, reagents like BSTFA can silylate a broader range of functional groups, including amines and amides, which may be advantageous in some contexts but lacks the fine-tuned selectivity of TMSI for hydroxyl groups. mdpi.comnih.gov
| Silylating Agent | Primary Substrates | Reactivity with Hindered Alcohols | Reactivity with Amines/Amides | Key Advantage |
|---|---|---|---|---|
| Imidazol-1-yl(trimethyl)silane (TMSI); Pyridine | Alcohols, Phenols, Carboxylic Acids gcms.cz | High gcms.czresearchgate.net | Generally unreactive gcms.cz | High power and selectivity for hydroxyls gcms.cz |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Amines, Carboxylic Acids mdpi.comnih.gov | Moderate | Reactive mdpi.com | Volatile by-products wordpress.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Alcohols, Amines, Carboxylic Acids sigmaaldrich.com | High | Reactive sigmaaldrich.com | Most volatile by-products sigmaaldrich.com |
| Hexamethyldisilazane (B44280) (HMDS) | Alcohols, Phenols catalysis.blogsemanticscholar.org | Low to Moderate | Low reactivity, requires catalysis researchgate.net | Low cost, neutral by-product (ammonia) semanticscholar.org |
Advantages and Disadvantages in Green Chemistry and Process Efficiency
Advantages of Imidazole-Based Systems:
By-products: The reaction of TMSI with an alcohol produces the desired silyl (B83357) ether and regenerates imidazole (B134444). researchgate.net Imidazole itself is a basic compound that can be easily removed or recycled, which is an advantage over methods that produce salt by-products. researchgate.net For instance, silylation with chlorosilanes requires a base to neutralize the hydrochloric acid (HCl) by-product, leading to the formation of amine salts that can complicate purification. semanticscholar.orgsoftbeam.net
Catalytic Potential: Imidazole can act as a catalyst in silylation reactions, promoting the reaction's efficiency. researchgate.netresearchgate.net This catalytic nature means less reagent may be needed, improving atom economy.
Mild Conditions: TMSI-mediated reactions often proceed efficiently at room temperature, reducing the energy consumption associated with heating.
Disadvantages and Comparisons:
Atom Economy: While the by-products of TMSI are relatively benign, reagents like Hexamethyldisilazane (HMDS) offer a higher atom economy in some respects, producing only ammonia (B1221849) (NH₃) as a by-product. semanticscholar.orggoogle.com However, HMDS is generally less reactive than TMSI and often requires catalysts or harsher conditions. semanticscholar.orgresearchgate.net
Solvent Use: While polar solvents like pyridine can facilitate the reaction, a major goal in green chemistry is the reduction or elimination of solvents. gcms.czresearchgate.net Solvent-free methods using solid catalysts like H-β zeolite with HMDS have been developed as a greener alternative, offering simplicity, high yields, and catalyst reusability. semanticscholar.org In contrast, reagents like MSTFA are noted for producing by-products that are more volatile and less damaging to analytical equipment like GC columns, a key consideration in process efficiency for analytical applications. sigmaaldrich.com
| Parameter | Imidazol-1-yl(trimethyl)silane (TMSI); Pyridine | BSTFA / MSTFA | Chlorosilanes (e.g., TMSCl) + Base | Hexamethyldisilazane (HMDS) + Catalyst |
|---|---|---|---|---|
| By-products | Imidazole (recyclable) researchgate.net | Volatile amides sigmaaldrich.com | Amine salt (e.g., triethylamine (B128534) hydrochloride) softbeam.net | Ammonia (NH₃) semanticscholar.org |
| Reaction Conditions | Often mild, room temperature | Often requires heating (e.g., 60-80°C) mdpi.com | Variable, often requires base | Requires heating and/or catalyst semanticscholar.org |
| Atom Economy | Moderate | Moderate | Lower (due to base and salt formation) | High (only NH₃ as by-product) riken.jp |
| Process Complexity | Simple, by-product easily removed researchgate.net | Simple, volatile by-products easily removed sigmaaldrich.com | More complex purification (salt removal) semanticscholar.org | Simple, catalyst can be filtered off semanticscholar.org |
Evolution of Silylating Agents and the Niche of Imidazole-Based Silylating Systems
The use of silylation as a chemical tool dates back to the 1960s, initially developed to enhance the volatility of compounds for gas chromatography (GC) analysis. numberanalytics.com The first generation of silylating agents primarily consisted of chlorosilanes, such as trimethylsilyl (B98337) chloride (TMSCl). catalysis.blogsoftbeam.net While effective, their use is hampered by the production of corrosive HCl, necessitating the use of a base and leading to problematic salt by-products. softbeam.net
This limitation spurred the development of nitrogen-based silylating agents, which offered improved reactivity and more manageable by-products. softbeam.net This class includes silyl amides like BSTFA and MSTFA, and silyl amines like hexamethyldisilazane (HMDS). numberanalytics.comresearchgate.net These reagents became popular due to their high silylating power and the formation of neutral or volatile by-products. wordpress.comsigmaaldrich.com
Imidazole-based silylating systems, particularly TMSI, carved out a specific and important niche within this evolution. The significance of the imidazole moiety is multifaceted; it is a common structural motif in biologically active molecules and can act as an effective catalyst. nih.govresearchgate.net The development of TMSI provided chemists with a highly powerful and exceptionally selective tool for the silylation of hydroxyl groups. gcms.czresearchgate.net Its ability to react with hindered alcohols and, most importantly, to selectively silylate alcohols in the presence of amines, offered a level of control that was difficult to achieve with other reagents. gcms.czresearchgate.net This makes the TMSI/pyridine system indispensable in complex, multi-step syntheses, such as in the pharmaceutical industry for the synthesis of antibiotics or other active ingredients where precise protection of specific functional groups is critical. researchgate.netinnospk.com
Recently, research has focused on combining TMSI with other reagents, like HMDS, to create even more potent silylating systems capable of derivatizing both OH and NH₂ groups in a single step, further expanding the utility of this versatile imidazole-based reagent. researchgate.net
Future Research Trajectories and Emerging Research Opportunities
Development of Novel Imidazole-Based Silylating Reagents with Enhanced Selectivity
The quest for enhanced selectivity in silylation reactions is a driving force in modern organic chemistry. While 1-(trimethylsilyl)imidazole (TMSI) is a powerful reagent, future research is geared towards designing novel imidazole-based silylating agents with superior control over reaction outcomes. researchgate.net The core idea is to modify the structure of the silylating agent to differentiate between similar functional groups within a complex molecule.
One promising avenue is the development of reagents with increased steric bulk around the silicon atom. By replacing the methyl groups of TMSI with larger alkyl or aryl substituents, chemists can create a more sterically hindered silylating agent. This increased bulk would favor the silylation of less sterically hindered hydroxyl groups, for example, primary alcohols over secondary or tertiary alcohols. Research in this area could lead to a toolbox of imidazole-based silylating agents, each with a specific selectivity profile.
Another approach focuses on tuning the electronic properties of the imidazole (B134444) ring. The introduction of electron-withdrawing or electron-donating groups on the imidazole can modulate the reactivity of the silylating agent. This fine-tuning could allow for the selective silylation of alcohols with different acidities or nucleophilicities. Furthermore, the use of a catalytic amount of a tertiary amine, such as dimethylaminopyridine, can promote the silylation reaction. nih.gov
The regioselective protection of polyhydroxylated compounds, such as carbohydrates, is a particularly challenging area where novel silylating agents could have a significant impact. rsc.org The ability to selectively protect one hydroxyl group over others is crucial for the synthesis of complex glycans and other biologically active molecules. rsc.org
A key area of future research will be the systematic study of these novel reagents to create comprehensive databases of their selectivity. This will involve reacting them with a wide range of substrates containing multiple functional groups and analyzing the product distribution. The data generated will be invaluable for synthetic chemists in planning and executing complex synthetic routes.
Exploration of Asymmetric Silylation Methodologies
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Asymmetric silylation, the enantioselective introduction of a silyl (B83357) group, represents a powerful tool for creating chiral building blocks. While the field is still developing, the exploration of asymmetric silylation methodologies involving imidazole-based systems is a burgeoning area of research. nih.govacs.org
One strategy involves the use of a chiral imidazole derivative as a catalyst. rsc.org In this approach, an achiral silylating agent would react with a prochiral diol or a racemic alcohol in the presence of a chiral imidazole catalyst. The chiral catalyst would create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer of the silylated product. The development of new chiral imidazole ligands and organocatalysts is an active area of investigation. nih.gov
Another approach is the use of a chiral silylating agent derived from a chiral imidazole. This would involve synthesizing an imidazole-based silylating agent that is itself chiral. This "chiral reagent" approach has the potential for high levels of asymmetric induction. The synthesis of such reagents, however, can be challenging and may require multi-step synthetic sequences.
The development of catalytic, enantioselective methods for the preparation of chiral silyl ethers is a significant goal. researchgate.net Copper-hydride catalyzed hydrosilylation has shown promise in achieving high enantioselectivities for the synthesis of optically active poly(silyl ether)s. dicp.ac.cn While direct asymmetric silylation using TMSI and pyridine (B92270) is not yet a well-established method, the principles learned from other asymmetric transformations can be applied to this system. For instance, chiral ionic liquids based on imidazolium (B1220033) cations have been used to mediate asymmetric Michael additions, demonstrating the potential of imidazole-based structures to induce chirality. nih.govresearchgate.net
Future research in this area will likely focus on the design and synthesis of new chiral imidazole catalysts and reagents, as well as the optimization of reaction conditions to achieve high enantioselectivities for a broad range of substrates. The ultimate goal is to develop practical and reliable methods for the asymmetric silylation of alcohols and other functional groups.
Integration into Continuous Flow Chemistry and Automation for Scalable Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry for the synthesis of molecules on a large scale. mdpi.com This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uc.pt The integration of imidazol-1-yl(trimethyl)silane;pyridine into continuous flow systems is a promising area for future research that could lead to more efficient and scalable synthetic processes. figshare.com
In a flow chemistry setup, reagents are continuously pumped through a reactor, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For silylation reactions, this level of control can lead to higher yields, improved selectivity, and reduced reaction times. nih.gov
One of the key challenges in adapting silylation reactions to flow chemistry is the potential for the formation of solid byproducts, such as imidazole hydrochloride, which can clog the reactor. Future research will need to address this issue, perhaps through the use of scavenger resins or by carefully controlling the reaction conditions to prevent precipitation. The use of solid-supported reagents, where the imidazole or the silylating agent is tethered to a solid support, could also be a viable solution. nih.gov
Automation is another key aspect of modern synthesis. The combination of flow chemistry with automated systems for reaction optimization and product analysis can significantly accelerate the development of new synthetic methods. An automated flow system could be used to rapidly screen a wide range of reaction conditions for the silylation of a particular substrate, allowing for the rapid identification of the optimal conditions.
The development of robust and reliable flow chemistry processes for silylation reactions will require a multidisciplinary approach, involving organic chemists, chemical engineers, and analytical scientists. The successful integration of this compound into continuous flow and automated systems will be a significant step towards the development of more sustainable and efficient methods for the synthesis of important molecules.
Discovery of New Catalytic Applications Beyond Protecting Group Chemistry
While imidazol-1-yl(trimethyl)silane is primarily known as a silylating agent for protecting group chemistry, there is growing interest in exploring its potential as a catalyst in its own right. quinoline-thiophene.cominnospk.com The imidazole moiety can act as a nucleophilic catalyst, and the trimethylsilyl (B98337) group can act as a Lewis acid, making TMSI a potentially versatile catalyst for a variety of organic transformations. innospk.com
One area of exploration is the use of TMSI as a catalyst for condensation reactions. For example, it could potentially catalyze the formation of esters from carboxylic acids and alcohols, or the formation of amides from carboxylic acids and amines. The imidazole byproduct could act as a base to activate the carboxylic acid, while the trimethylsilyl group could activate the alcohol or amine.
Another potential application is in the area of rearrangement reactions. TMSI could act as a Lewis acid to promote rearrangements such as the pinacol (B44631) rearrangement or the Beckmann rearrangement. The ability of TMSI to activate functional groups could be harnessed to facilitate these and other synthetically useful transformations.
Furthermore, the interaction of N-trimethylsilylimidazole with electrophilic trimethylsilyl compounds can form bistrimethylsilylimidazolium salts. psu.edu These ionic species could have unique catalytic properties and could be explored as catalysts in a variety of reactions. The development of N-functionalized imidazoles for stabilizing metal nanoparticles in catalysis is another emerging research direction. nih.gov
The discovery of new catalytic applications for imidazol-1-yl(trimethyl)silane will require a significant research effort, involving the screening of this reagent in a wide range of reactions and the detailed mechanistic investigation of any new catalytic activity that is discovered. The potential rewards, however, are significant, as the development of new, mild, and efficient catalytic methods is a major goal of modern organic synthesis.
Q & A
Q. What are the key synthetic methodologies for preparing imidazol-1-yl(trimethyl)silane-pyridine derivatives?
A multi-step synthesis involving chlorotrimethylsilane and pyridine under controlled conditions (e.g., 0°C for 0.5 hours in pyridine) is commonly employed. Subsequent steps may include coupling with imidazole derivatives, acid-catalyzed activation, and reductive amination. Critical purification steps (e.g., using p-toluenesulfonic acid hydrate in CHCl₃/methanol) ensure product integrity .
Q. How can researchers validate the structural identity of imidazol-1-yl(trimethyl)silane-pyridine complexes?
Analytical validation typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm functional groups and bonding patterns. Cross-referencing spectral data with literature (e.g., imidazo[1,2-a]pyridine derivatives) ensures accuracy. For example, IR peaks near 1600–1700 cm⁻¹ may indicate C=N stretching in imidazole rings .
Q. What safety protocols are critical when handling imidazol-1-yl(trimethyl)silane-pyridine reagents?
Use protective equipment (goggles, gloves, fume hoods) to avoid inhalation or skin contact. Pyridine derivatives require storage in dark, anhydrous conditions to prevent degradation. Safety sheets emphasize immediate neutralization of spills with inert adsorbents and compliance with federal disposal regulations .
Advanced Research Questions
Q. How do electronic effects of pyridine influence the reactivity of imidazol-1-yl(trimethyl)silane in coordination chemistry?
Pyridine’s electron-donating nitrogen stabilizes transition metal complexes (e.g., Re or Mn carbonyls) by lowering oxidation potentials. Electrochemical studies (cyclic voltammetry) reveal ligand donor strength trends: pyridine-based ligands exhibit stronger electron-donor character than halides, enhancing catalytic or photophysical properties .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
Discrepancies in biological assays (e.g., IC₅₀ values) often arise from divergent experimental conditions (solvent polarity, pH). Standardizing assay protocols (e.g., in vitro kinase inhibition under uniform buffer systems) and validating results with orthogonal methods (e.g., X-ray crystallography for binding mode confirmation) mitigate inconsistencies .
Q. How can computational modeling guide the design of imidazol-1-yl(trimethyl)silane-pyridine hybrids for targeted drug discovery?
Density functional theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps) and non-covalent interactions (hydrogen bonding, π-π stacking). For instance, Hirshfeld surface analysis of imidazo[1,2-a]pyrimidine analogs identifies key intermolecular contacts that correlate with solubility and bioavailability .
Q. What are the mechanistic implications of pyridine’s role in multicomponent reactions involving imidazole derivatives?
Pyridine acts as both a base and a nucleophilic catalyst in multicomponent syntheses (e.g., forming pyrido[1,2-a]benzimidazoles). Mechanistic studies using isotopic labeling (e.g., ¹⁵N-pyridine) reveal its dual function in deprotonation and intermediate stabilization, accelerating ring-closure kinetics .
Methodological Considerations
- Experimental Design : Align synthetic routes with Lever’s electrochemical parameters to optimize ligand-metal interactions .
- Data Interpretation : Use spectral databases (e.g., IUCrJ crystallography archives) to resolve ambiguous peaks in NMR or IR .
- Theoretical Frameworks : Ground hypotheses in coordination chemistry principles (e.g., ligand field theory) to contextualize reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
